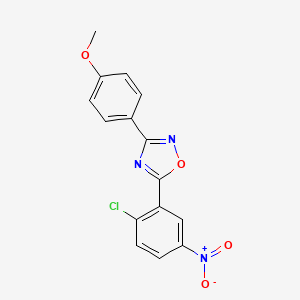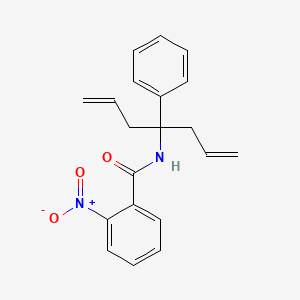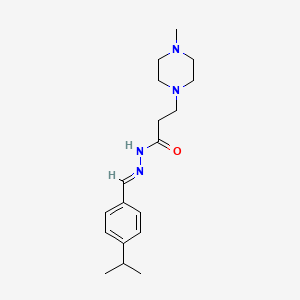
5-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 1,2,4-oxadiazole, such as 5-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, often involves reactions like the Huisgen reaction, alkylation in an alcohol-alkaline medium, and the reaction with allyl bromide to form allylic thioethers, which are then further modified through reactions with organotellurium compounds to create molecular complexes (Kut et al., 2023).
Molecular Structure Analysis
Studies on similar compounds within the 1,3,4-oxadiazole family have shown that these molecules can form nearly planar structures, with the oxadiazole ring being inclined at slight angles to the attached phenyl rings, indicating a degree of flexibility in their molecular conformation which could influence their physical and chemical properties (Limbach et al., 2016).
Chemical Reactions and Properties
1,2,4-Oxadiazole derivatives participate in a variety of chemical reactions, including interactions with piperidine, pyrrolidine, and morpholine to yield amino derivatives and reactions with sodium p-toluenesulfinate to form sulfones. These reactions highlight the compound's versatility and reactivity, allowing for the synthesis of a wide range of functionalized derivatives (Tyrkov, 2006).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives can be significantly influenced by their molecular structure. For instance, the planarity and the specific substituents attached to the oxadiazole ring affect their liquid crystalline behavior, with some derivatives displaying nematic or smectic phases. These properties are crucial for applications in materials science, particularly in the development of liquid crystal displays (Abboud et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4/c1-22-11-5-2-9(3-6-11)14-17-15(23-18-14)12-8-10(19(20)21)4-7-13(12)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZFJLCIWEMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3,5,7-trimethyl-1H-indole](/img/structure/B5606968.png)


![N-1,3-benzodioxol-5-yl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5606984.png)
![5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5606993.png)
![2,3-dihydro-1-benzofuran-7-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5606996.png)

![5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5607016.png)
![6-chloro-N-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinan-2-ylidene]-4-phenylquinazolin-2-amine](/img/structure/B5607029.png)
![(3aR*,9bR*)-2-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5607042.png)
![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5607049.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-(2-methylthieno[2,3-d]pyrimidin-4-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5607058.png)
![3-(3-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5607071.png)